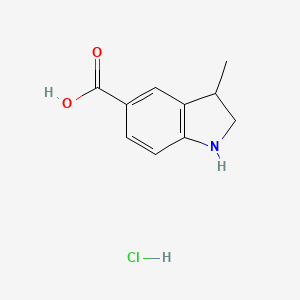
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrrole ring. This compound, in particular, has a methyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring, with the hydrochloride salt form enhancing its solubility in water.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tryptophan or its derivatives as the starting material.
Synthetic Steps:
Reaction Conditions: The reactions are usually carried out under acidic or neutral conditions, often using catalysts such as palladium or platinum to facilitate the reduction and functionalization steps.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using reactors that allow for continuous processing and efficient heat management.
Purification: The final product is purified using crystallization techniques, ensuring the removal of impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the indole ring to its dihydro form.
Substitution: Substitution reactions at the 3-position and 5-position introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like methyl iodide (CH3I) and carboxylic acid derivatives are employed.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acid derivatives.
Reduction Products: 2,3-Dihydro-1H-indole derivatives.
Substitution Products: Methylated and carboxylated indole derivatives.
作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including various receptors and enzymes . These interactions can lead to a wide range of biological effects, making indole derivatives valuable in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives can inhibit or activate enzymes, alter receptor signaling, or modulate gene expression .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For example, they can affect pathways related to cell signaling, metabolism, and gene expression . The downstream effects of these interactions can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride, like all drugs, can be influenced by a variety of environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as diet and lifestyle . These factors can influence the drug’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and stability .
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
2,3-Dihydro-1H-indole-5-carboxylic acid: Similar but without the methyl group.
3-Methyl-1H-indole-5-carboxylic acid: Similar but in a different isomeric form.
特性
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXONWFNEMRGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














